molecular formula C20H31N3O4S B12479399 Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone

Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone

Cat. No.: B12479399
M. Wt: 409.5 g/mol
InChI Key: FHJIYCSQTLXYGQ-UHFFFAOYSA-N
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Description

Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone is a complex organic compound that features a combination of azepane, piperazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-ethylpiperazine with 2-methoxy-5-(chlorosulfonyl)benzoyl chloride under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with azepane under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Used in the synthesis of various pharmaceuticals and chemicals.

    2-Methoxy-5-(chlorosulfonyl)benzoyl chloride: An intermediate in the synthesis of sulfonyl-containing compounds.

Uniqueness

Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

azepan-1-yl-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]methanone

InChI

InChI=1S/C20H31N3O4S/c1-3-21-12-14-23(15-13-21)28(25,26)17-8-9-19(27-2)18(16-17)20(24)22-10-6-4-5-7-11-22/h8-9,16H,3-7,10-15H2,1-2H3

InChI Key

FHJIYCSQTLXYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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